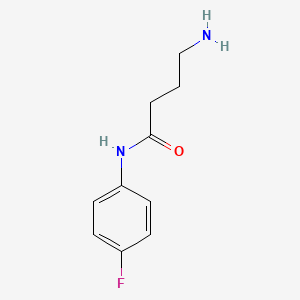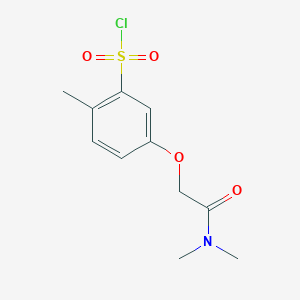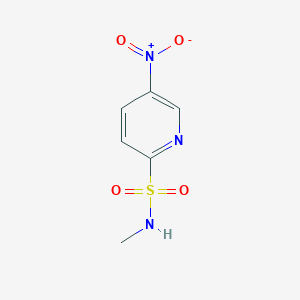![molecular formula C18H10Cl2N4O2S2 B12120077 N-[(5E)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2,4-dichlorobenzamide](/img/structure/B12120077.png)
N-[(5E)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2,4-dichlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(5E)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2,4-dichlorobenzamide is a complex organic compound that features a benzimidazole moiety, a thiazolidinone ring, and a dichlorobenzamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5E)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2,4-dichlorobenzamide typically involves multiple steps. One common method starts with the preparation of the benzimidazole derivative, which is then reacted with a thiazolidinone precursor under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the thiazolidinone ring .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
N-[(5E)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2,4-dichlorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazolidinone ring or the benzimidazole moiety.
Substitution: Halogen atoms in the dichlorobenzamide group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can produce various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
N-[(5E)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2,4-dichlorobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of N-[(5E)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2,4-dichlorobenzamide involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole moiety can bind to specific sites on proteins, altering their function and leading to various biological effects . The thiazolidinone ring may also play a role in modulating the compound’s activity by interacting with different molecular pathways.
Comparación Con Compuestos Similares
Similar Compounds
N-(1H-benzimidazol-2-yl)-4-methoxybenzamide: Shares the benzimidazole core but differs in the substituents on the benzamide group.
N-(1H-benzimidazol-2-yl)-4-chlorobenzamide: Similar structure with a single chlorine atom instead of two.
Uniqueness
N-[(5E)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2,4-dichlorobenzamide is unique due to the combination of its benzimidazole, thiazolidinone, and dichlorobenzamide moieties. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Propiedades
Fórmula molecular |
C18H10Cl2N4O2S2 |
|---|---|
Peso molecular |
449.3 g/mol |
Nombre IUPAC |
N-[5-(benzimidazol-2-ylidenemethyl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]-2,4-dichlorobenzamide |
InChI |
InChI=1S/C18H10Cl2N4O2S2/c19-9-5-6-10(11(20)7-9)16(25)23-24-17(26)14(28-18(24)27)8-15-21-12-3-1-2-4-13(12)22-15/h1-8,26H,(H,23,25) |
Clave InChI |
XDRMZDMZTYWKIB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC(=CC3=C(N(C(=S)S3)NC(=O)C4=C(C=C(C=C4)Cl)Cl)O)N=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[[5-(diaminomethylideneamino)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]pentanoyl]amino]-4-methylpentanoic acid](/img/structure/B12120023.png)
![3-[(4,6-Dihydroxy-5-propylpyrimidin-2-yl)sulfanyl]-1-(4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B12120028.png)
![6-chloro-1-[3-(4-methylphenoxy)propyl]-6H-3,1-benzoxazin-1-ium-2,4-dione](/img/structure/B12120033.png)
![2-Thiophenecarboxylic acid, 5-[(2-methylpropyl)thio]-](/img/structure/B12120036.png)
![2-methyl-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]butanamide](/img/structure/B12120042.png)


![(2E)-3-(3-methoxy-4-propoxyphenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B12120081.png)
![4'-(Dimethylamino)[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12120086.png)


